![molecular formula C17H16FN5O3S B2521212 N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223956-93-1](/img/structure/B2521212.png)
N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
The molecule , N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, is a complex organic compound that appears to be related to various research efforts in the development of antiviral and anticancer agents. While the exact molecule is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their potential therapeutic effects.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that result in the formation of the desired acetamide derivatives. For instance, the synthesis of a novel antiviral molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, was achieved and characterized by spectroscopic methods . Another related compound, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], was prepared via direct fluorination of its sodium salt precursor . These methods suggest that the synthesis of N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide would likely involve similar strategies, such as direct fluorination or multi-step reactions involving key intermediates.
Molecular Structure Analysis
The molecular structure and geometry of related compounds have been analyzed using quantum chemical methods, such as density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set . The optimized geometry often shows near-planarity between aromatic rings, such as the phenyl and pyrimidine rings, which could be a feature in the molecular structure of the target molecule as well. Natural bond orbital (NBO) analysis has been used to investigate hydrogen-bonded interactions, which are crucial for the stability of these molecules .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through their ability to undergo specific reactions. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been shown to fluorinate various substrates under mild conditions . This suggests that the target molecule may also participate in electrophilic substitution reactions due to the presence of the fluorine atom, which is known for its electronegativity and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectroscopic methods such as FT-IR and FT-Raman, which provide insights into vibrational modes and intermolecular interactions . Drug likeness and pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been predicted based on Lipinski's rule and computational calculations . These analyses are essential for understanding the potential of such molecules as therapeutic agents. The anticancer activity of certain acetamide derivatives has also been evaluated in vitro, with some compounds showing appreciable growth inhibition against various cancer cell lines .
Scientific Research Applications
Polymorphism and Structural Analysis
Polymorphism of Linezolid : Linezolid, a closely related compound, exhibits polymorphism, which has been extensively studied using single-crystal, powder diffraction, and NMR techniques. These studies provide insights into the structural characteristics and polymorphic transformations of such compounds, which are crucial for their development and application in medicinal chemistry (Maccaroni et al., 2008).
Radiosynthesis and Imaging Applications
Radiosynthesis of [18F]PBR111 : A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the queried chemical, have been developed as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714, have been labeled with fluorine-18, facilitating their use in vivo imaging with positron emission tomography (PET) (Dollé et al., 2008).
Anticancer and Kinase Inhibitory Activities
Src Kinase Inhibitory and Anticancer Activities : N-Benzyl substituted acetamide derivatives, including compounds with morpholino and thiazolyl groups, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies highlight the potential of such compounds in cancer therapy (Fallah-Tafti et al., 2011).
Metabolic Stability and Drug Development
Metabolic Stability Investigations : Research has focused on improving the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. By exploring various heterocycles, including benzothiazole analogs, these studies aim to enhance the pharmacological profiles of compounds for therapeutic applications (Stec et al., 2011).
Antimicrobial and Antibacterial Properties
Antimycobacterial Activity : Fluorinated benzothiazolo imidazole compounds have been synthesized and shown to exhibit promising antimicrobial activity. This research adds to the understanding of how structural modifications can impact the antimicrobial efficacy of such compounds (Sathe et al., 2011).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3S/c18-11-3-1-2-4-12(11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXSJBHHVHGPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
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